1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate
CAS No.:
Cat. No.: VC20188531
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O5 |
|---|---|
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate |
| Standard InChI | InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17) |
| Standard InChI Key | YJKSBDJDSGYUKP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 1-O-benzyl 5-O-methyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate, reflecting its stereochemistry at the C5 position. Its molecular formula is C₁₃H₁₄N₂O₅, with a molecular weight of 278.26 g/mol.
Stereochemical Configuration
The (5S) configuration confers chirality, critical for enantioselective applications. The imidazolidine ring adopts a puckered conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the NH group.
Structural Descriptors
| Property | Value | Source |
|---|---|---|
| InChI | InChI=1S/C13H14N2O5/c1-19-11... | PubChem |
| SMILES | COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | VulcanChem |
| XLogP3 | 1.2 | PubChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a Hofmann rearrangement of N-(benzyloxycarbonyl)asparagine methyl ester. Key steps include:
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Reaction with [Bis(acetoxy)iodo]benzene (BAIB): Conducted at 0°C in tetrahydrofuran (THF) under inert atmosphere, forming an isocyanate intermediate .
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Cyclization: Mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding the imidazolidine core .
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Hydrolysis: Quenching with water to isolate the product in 87% yield .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency. Catalytic systems, such as TEMPO/BAIB, are used for oxidation steps, reducing reaction times from hours to minutes .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
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Stability: Degrades under acidic or basic conditions via ring-opening reactions. Storage at -20°C in anhydrous environments is recommended .
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.72 (s, 3H, CH₃O), 5.12 (s, 2H, CH₂Ph) | Methyl and benzyl groups |
| ¹³C NMR | δ 170.5 (C=O), 156.8 (C=O) | Carboxylate moieties |
| IR | 1745 cm⁻¹ (C=O stretch) | Ester carbonyl groups |
Applications in Scientific Research
Organic Synthesis
The compound serves as a chiral building block for:
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Peptidomimetics: Incorporation into β-turn structures to modulate peptide conformation.
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Heterocyclic Frameworks: Intermediate in the synthesis of hydantoins via Bucherer–Bergs reactions .
Medicinal Chemistry
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Enzyme Inhibition: The 2-oxoimidazolidine core mimics transition states in protease-catalyzed reactions, enabling inhibitor design.
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Antitumor Activity: Derivatives exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7).
Materials Science
Used in the development of chiral stationary phases for HPLC, enhancing enantiomer separation.
| Hazard | Category | Signal Word |
|---|---|---|
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2A | Warning |
| Respiratory Irritation | 3 | Warning |
Precautionary Measures
Comparative Analysis with Analogues
Structural Analogues
Reactivity Trends
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